N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidinone ring. The structure is substituted with a 3-methoxybenzyl group at position 3, a sulfanylacetamide moiety at position 2, and a 2,4-dimethylphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-11-12-22(18(2)13-17)29-24(32)16-36-28-30-25-21-9-4-5-10-23(21)35-26(25)27(33)31(28)15-19-7-6-8-20(14-19)34-3/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMFBGGYCYZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from recent studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Molecular Formula: C28H25N3O4S
- Molecular Weight: 499.6 g/mol
- CAS Number: 899941-42-5
The compound features a dimethylphenyl group linked to an acetamide moiety through a sulfanyl group and is further substituted with a pyrimidine derivative that includes a methoxybenzyl group. This intricate structure suggests diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of benzofuro-pyrimidine compounds have shown effectiveness against various bacterial strains. The presence of the sulfanyl group is believed to enhance the antimicrobial activity by facilitating interactions with microbial cell membranes.
| Compound | Activity | Reference |
|---|---|---|
| Benzofuro-pyrimidine derivatives | Antimicrobial | |
| Methoxybenzyl-substituted compounds | Antifungal |
Anti-inflammatory Properties
In vitro studies have explored the anti-inflammatory potential of related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The structural motifs in N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may contribute to similar effects.
Antioxidant Activity
Compounds with similar functionalities have been evaluated for their antioxidant capabilities. The presence of hydroxyl and methoxy groups in the structure is known to contribute to free radical scavenging activities. Studies suggest that this compound could exhibit comparable antioxidant properties, potentially aiding in the prevention of oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Key factors influencing its activity include:
- Substituent Effects: The position and nature of substituents on the benzene rings significantly affect potency.
- Sulfanyl Group: This moiety enhances lipophilicity and may improve membrane permeability.
- Pyrimidine Ring Modifications: Alterations in this region can lead to variations in biological response.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
-
Study on Benzofuro-Pyrimidine Derivatives:
- Researchers synthesized various derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated that modifications in the methoxy and sulfanyl groups significantly impacted antibacterial potency.
-
Inflammation Model Testing:
- A study utilized lipopolysaccharide (LPS)-induced inflammation in macrophage cells to assess anti-inflammatory effects.
- Compounds similar to N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide demonstrated a marked reduction in TNF-alpha levels.
Comparison with Similar Compounds
Benzofuropyrimidine vs. Benzothienopyrimidine
A key structural distinction arises in the fused aromatic system. The target compound contains a benzofuro[3,2-d]pyrimidine core (oxygen atom in the furan ring), whereas analogs like N-(4-sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () feature a benzothieno[2,3-d]pyrimidine core (sulfur atom in the thiophene ring).
Saturation of the Core
Hexahydro derivatives, such as the compound in , exhibit a partially saturated benzothienopyrimidine core, which reduces aromaticity and may enhance conformational flexibility for binding to enzymatic pockets. In contrast, the fully aromatic benzofuropyrimidine core of the target compound likely favors planar interactions with flat binding sites .
Substituent Variations and Bioactivity
Aromatic Substituents
- 3-Methoxybenzyl vs. 4-Methylbenzyl : The target compound’s 3-methoxybenzyl group (meta-methoxy) introduces steric and electronic effects distinct from the 4-methylbenzyl (para-methyl) group in N-(3,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). The methoxy group’s electron-donating nature may enhance resonance stabilization, while the methyl group contributes to hydrophobicity .
- 2,4-Dimethylphenyl vs. 4-sec-Butylphenyl : The 2,4-dimethylphenyl group on the acetamide nitrogen (target compound) provides moderate steric bulk compared to the branched 4-sec-butylphenyl group in ’s analog. Bulkier substituents may improve membrane permeability but reduce solubility .
Sulfanylacetamide Modifications
The sulfanylacetamide linker is conserved across analogs but varies in terminal groups. For example, N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl}acetamide () includes a difluoromethylsulfanyl group, which increases electronegativity and metabolic resistance compared to the target’s simpler sulfanyl moiety .
Physicochemical Properties
Computational studies using Tanimoto and Dice similarity indices () suggest that the target compound shares ~70–80% structural similarity with kinase inhibitors bearing benzofuropyrimidine scaffolds. However, the 3-methoxybenzyl group reduces its logP value (predicted ~3.2) compared to analogs with hydrophobic 4-methylbenzyl (logP ~3.8) or sec-butylphenyl (logP ~4.5) groups, indicating better aqueous solubility .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
